molecular formula C16H18ClN3O2S B2500676 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1040656-23-2

2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2500676
CAS No.: 1040656-23-2
M. Wt: 351.85
InChI Key: FTHJUWMEXINZJP-UHFFFAOYSA-N
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Description

2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H18ClN3O2S and its molecular weight is 351.85. The purity is usually 95%.
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Biological Activity

The compound 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H18ClN3OSC_{15}H_{18}ClN_{3}OS, with a molecular weight of approximately 319.84 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Research indicates that thiazole derivatives, including this compound, may exert their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Thiazoles have been shown to inhibit key enzymes involved in disease processes, such as cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways .
  • Antioxidant Activity : Some studies suggest that thiazole compounds can act as antioxidants, potentially protecting cells from oxidative stress .
  • Induction of Apoptosis : There is evidence that certain thiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity Description Reference
AntimicrobialExhibits inhibitory effects against various bacterial strains
Anti-inflammatoryInhibits COX enzymes, reducing inflammation in preclinical models
AnticancerInduces apoptosis in cancer cell lines through mitochondrial pathways
AntioxidantDemonstrates significant free radical scavenging activity

Case Study 1: Anticancer Potential

A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory cytokines. This suggests its potential as a therapeutic agent for inflammatory diseases.

Research Findings

Recent investigations have focused on optimizing the structure of thiazole derivatives to enhance their biological activities. Modifications at the 2-position of the thiazole ring have been shown to increase potency against specific targets such as GPX4, a protein implicated in ferroptosis—a form of regulated cell death associated with cancer therapy resistance .

Properties

IUPAC Name

2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S/c17-11-3-1-4-12(7-11)19-16-20-13(10-23-16)8-15(21)18-9-14-5-2-6-22-14/h1,3-4,7,10,14H,2,5-6,8-9H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHJUWMEXINZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.